
4-Phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process. One common method starts with the reaction of 8-hydroxyquinoline with ethyl chloroacetate in the presence of potassium carbonate to form an ester intermediate. This intermediate is then reacted with hydrazine hydrate to form a hydrazide, which subsequently reacts with phenyl isothiocyanate to yield a thiosemicarbazide. The final step involves cyclization of the thiosemicarbazide in the presence of potassium hydroxide to form the desired triazole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoline moiety can be reduced under specific conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated or acylated triazole derivatives.
科学的研究の応用
4-Phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
作用機序
The mechanism of action of 4-Phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The thiol group can form covalent bonds with cysteine residues in proteins, leading to their inactivation .
類似化合物との比較
Similar Compounds
Quinoline derivatives: Such as chloroquine and hydroxychloroquine, known for their antimalarial activity.
Triazole derivatives: Such as fluconazole and itraconazole, used as antifungal agents.
Thiol-containing compounds: Such as captopril, an antihypertensive drug.
Uniqueness
4-Phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring, quinoline moiety, and thiol group. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various applications.
特性
CAS番号 |
73511-58-7 |
|---|---|
分子式 |
C18H14N4OS |
分子量 |
334.4 g/mol |
IUPAC名 |
4-phenyl-3-(quinolin-8-yloxymethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H14N4OS/c24-18-21-20-16(22(18)14-8-2-1-3-9-14)12-23-15-10-4-6-13-7-5-11-19-17(13)15/h1-11H,12H2,(H,21,24) |
InChIキー |
QMYBSZIDEOAKQS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC4=C3N=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC4=C3N=CC=C4 |
| 73511-58-7 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


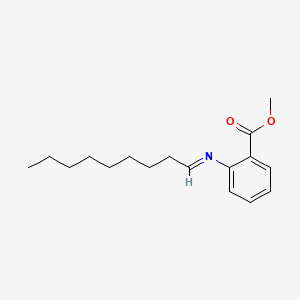

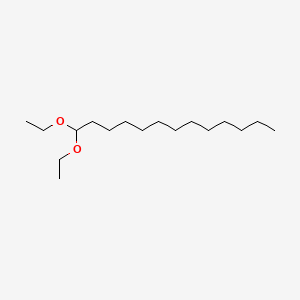
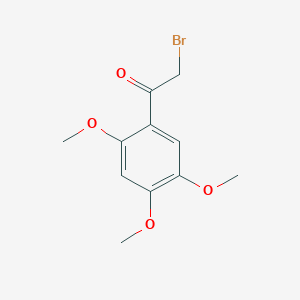


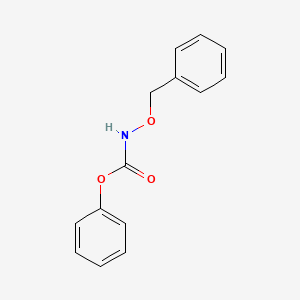
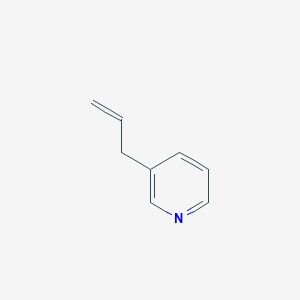



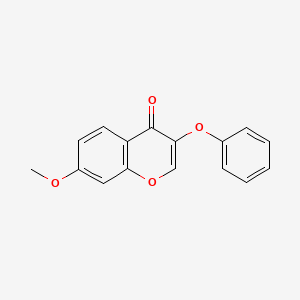
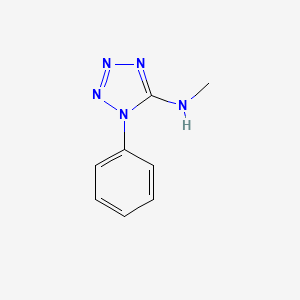
![1,2,3,4,12,12b-Hexahydroindolo[2,3-a]quinolizin-7(6h)-one](/img/structure/B3056642.png)
